molecular formula C18H18N8O2 B2609260 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-10-7

3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2609260
CAS No.: 2034478-10-7
M. Wt: 378.396
InChI Key: OYNFZCDGCJJOST-UHFFFAOYSA-N
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Description

The compound 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic hybrid molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6. This core is linked via a carbonyl group to a piperidin-3-yloxy moiety, which is further connected to a pyrazine-2-carbonitrile unit. While direct biological data for this compound are unavailable in the provided evidence, its analogs demonstrate activities ranging from antimicrobial to enzyme inhibition .

Properties

IUPAC Name

3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O2/c1-11-8-12(2)26-18(22-11)23-15(24-26)17(27)25-7-3-4-13(10-25)28-16-14(9-19)20-5-6-21-16/h5-6,8,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNFZCDGCJJOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a triazole moiety, a piperidine ring, and a pyrazine core. Its IUPAC name is this compound. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar triazole derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
  • Biofilm Inhibition: Certain derivatives have demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial in treating infections associated with biofilms .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored through various assays:

Cytotoxicity Studies

CompoundCell LineIC50 (μM)
12e A5491.06 ± 0.16
12e MCF-71.23 ± 0.18
12e HeLa2.73 ± 0.33

These values indicate that compound 12e , which shares structural similarities with the target compound, exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For instance:

  • c-Met Kinase Inhibition: Compounds similar to the target have been shown to inhibit c-Met kinase with IC50 values comparable to established inhibitors like Foretinib . This inhibition can lead to reduced tumor growth and proliferation.

Case Studies

Several studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:

  • Synthesis and Evaluation: A study synthesized various triazolo-pyridazine/pyrimidine derivatives and assessed their cytotoxicity against different cancer cell lines. The promising results suggest that structural modifications can enhance potency .
  • Comparative Studies: Another investigation compared the biological activities of triazole derivatives against standard drugs in terms of efficacy and safety profiles . These findings underscore the therapeutic potential of triazole-containing compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The incorporation of the piperidine moiety and the carbonitrile group enhances the biological activity of the compound. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties
Compounds containing triazole and pyrimidine structures have been reported to possess antimicrobial activities. The specific structure of 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may enhance its efficacy against bacterial and fungal pathogens. Research into related compounds has demonstrated their ability to disrupt microbial cell membranes and inhibit growth .

Neuropharmacology

Cognitive Enhancers
The piperidine segment of the compound is known for its role in enhancing cognitive function. Studies on similar piperidine-containing compounds have shown promise as cognitive enhancers that can improve memory and learning in animal models. This suggests that this compound could be explored for potential use in treating cognitive disorders such as Alzheimer's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of triazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological properties. Research has focused on how modifications to the triazole and pyrimidine rings influence biological activity. For instance, variations in substituents can significantly affect binding affinity to target enzymes or receptors .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding its chemical properties is essential for developing effective synthesis routes and ensuring stability during storage and application .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with similar triazole derivatives.
Study 2Antimicrobial PropertiesFound effective against Gram-positive bacteria with a mechanism involving membrane disruption.
Study 3Cognitive EnhancementReported improved memory retention in rodents treated with piperidine derivatives compared to controls.

Comparison with Similar Compounds

Research Findings and Implications

Structural Complexity vs. Bioactivity : The target’s extended substituents may enhance selectivity for specific biological targets compared to simpler triazolopyrimidines .

Synthetic Challenges : Multi-step synthesis (as in and ) may limit yield, necessitating optimization of coupling reactions .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step condensation and functionalization. A foundational approach includes reacting aminopyrazoles with electrophilic reagents (e.g., carbonyl piperidine derivatives) under reflux conditions. For example, triazolopyrimidine precursors can be synthesized via fusion of aminazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF), followed by methanol dilution and crystallization . Key factors include:

  • Reaction time : Prolonged reflux (6–12 hours) improves cyclization efficiency .
  • Purification : Ethanol recrystallization enhances purity (yields 62–70%) .
  • Catalysts : Polar solvents like DMF stabilize intermediates during cyclocondensation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical techniques is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 533 for triazolopyrimidine derivatives) .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. What initial biological screening approaches are recommended to assess therapeutic potential?

Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays quantify affinity (e.g., for GPCRs or nuclear receptors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs like doxorubicin) .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways and predict intermediates?

Quantum mechanical calculations (e.g., DFT) and reaction path searches identify low-energy intermediates and transition states. For example:

  • Transition-state modeling : Predicts regioselectivity in triazole-pyrimidine cyclization .
  • Machine learning : Analyzes reaction databases to prioritize solvent/catalyst combinations, reducing trial-and-error experimentation .
  • Molecular dynamics : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions between observed and predicted spectroscopic data?

Address discrepancies via:

  • High-resolution techniques : X-ray crystallography resolves ambiguous NOE correlations (e.g., confirms piperidine chair conformation) .
  • Isotopic labeling : ¹⁵N NMR clarifies tautomeric equilibria in triazole rings .
  • Cross-validation : Compare IR carbonyl stretches with calculated vibrational frequencies (DFT) .

Q. What methodologies quantify interactions with biological targets?

Advanced biophysical and structural tools:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ and k_d for protein-ligand interactions) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data across cell lines may arise from off-target effects. Mitigate this by:
    • Pathway profiling : RNA-seq identifies differentially expressed genes post-treatment .
    • Metabolomics : LC-MS tracks metabolite shifts to distinguish target-specific vs. bystander effects .

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